molecular formula C17H15FN4O B5335471 N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide

Cat. No.: B5335471
M. Wt: 310.33 g/mol
InChI Key: BJDNRWZSBRFQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide, also known as FLB-12, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been found to inhibit the cell cycle progression by downregulating cyclin-dependent kinases (CDKs). In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB pathway. This compound has also been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and administration. This compound also has poor bioavailability and requires the use of delivery systems such as nanoparticles for its effective delivery to target tissues.

Future Directions

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has several potential future directions for research. One direction is the development of this compound analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of this compound in combination with other drugs for synergistic effects. This compound can also be studied for its potential role in other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-fluorobenzyl bromide, which is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is then coupled with nicotinamide using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to reduce inflammation in animal models of arthritis. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-12-9-16(20-17(23)14-3-2-8-19-10-14)21-22(12)11-13-4-6-15(18)7-5-13/h2-10H,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNRWZSBRFQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.